molecular formula C17H25N3O B11837849 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol CAS No. 35868-49-6

8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol

Cat. No.: B11837849
CAS No.: 35868-49-6
M. Wt: 287.4 g/mol
InChI Key: FCQZEZCNARMPGO-UHFFFAOYSA-N
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Description

8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol is a chemical compound with the molecular formula C17H25N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 5-(isopropylamino)pentylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to replicate and survive within the host. It may also inhibit key enzymes and disrupt cellular processes essential for the parasite’s life cycle .

Comparison with Similar Compounds

Properties

CAS No.

35868-49-6

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

8-[5-(propan-2-ylamino)pentylamino]quinolin-6-ol

InChI

InChI=1S/C17H25N3O/c1-13(2)18-8-4-3-5-9-19-16-12-15(21)11-14-7-6-10-20-17(14)16/h6-7,10-13,18-19,21H,3-5,8-9H2,1-2H3

InChI Key

FCQZEZCNARMPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)O)C=CC=N2

Origin of Product

United States

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